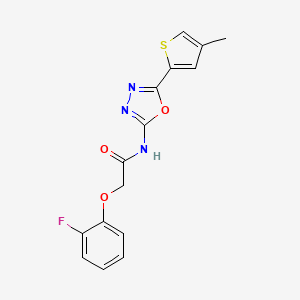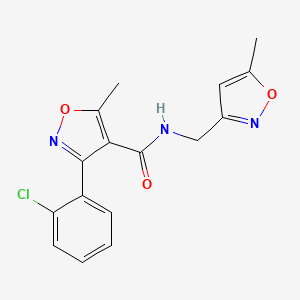
3-(2-chlorophenyl)-5-methyl-N-((5-methylisoxazol-3-yl)methyl)isoxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds similar to 3-(2-chlorophenyl)-5-methyl-N-((5-methylisoxazol-3-yl)methyl)isoxazole-4-carboxamide involves complex processes. For example, Martins et al. (2002) described a one-pot synthesis of six 3-methylisoxazole-5-carboxamides and twelve 5-[(1H-pyrazol-1-yl)carbonyl]-3-methyl isoxazoles from 3-methyl isoxazole-5-carboxylic acid, thionyl chloride, and corresponding amine or pyrazole (Martins et al., 2002).
Molecular Structure Analysis
The molecular structure of compounds in this class has been a subject of extensive research. Jezierska et al. (2003) conducted experimental and theoretical structural studies on 5-amino-3-methylisoxazolo-4-carboxylic acid p-chlorophenylamide, a compound related to our subject, providing insights into its molecular parameters and quantum molecular similarity investigations (Jezierska et al., 2003).
Chemical Reactions and Properties
Yu et al. (2009) explored chemical reactions involving isoxazole derivatives, specifically detailing the synthesis of 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides, which is relevant to understanding the chemical behavior of our compound (Yu et al., 2009).
Physical Properties Analysis
Research on compounds similar to 3-(2-chlorophenyl)-5-methyl-N-((5-methylisoxazol-3-yl)methyl)isoxazole-4-carboxamide reveals intriguing physical properties. For instance, studies by McLaughlin et al. (2016) on a closely related compound provide insights into its crystalline structure, chromatographic, spectroscopic, and mass spectrometric properties (McLaughlin et al., 2016).
Chemical Properties Analysis
Understanding the chemical properties of this compound requires delving into research on related chemical structures. For example, the work of Kumarasinghe et al. (2009) on 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid provides insights into the chemical properties and structure determination of similar compounds (Kumarasinghe et al., 2009).
Scientific Research Applications
Chemical Synthesis and Transformation
- The compound demonstrates potential as a key intermediate in chemical syntheses. For instance, its structure relates closely to compounds involved in rearrangements to form quinazolinediones, which are significant in various organic transformations (Azizian et al., 2000).
Potential Antitumor Activity
- Certain structurally similar compounds to 3-(2-Chlorophenyl)-5-Methyl-N-((5-Methylisoxazol-3-Yl)methyl)Isoxazole-4-Carboxamide have been explored for their antitumor properties, indicating potential research avenues for this compound in cancer treatment (Stevens et al., 1984).
Novel Drug Synthesis
- This compound's structure bears similarity to those used in novel drug synthesis, such as in the creation of carboxamide derivatives with potential therapeutic applications (Martins et al., 2002).
Medicinal Chemistry and Drug Design
- Compounds with a similar structure have been used in the development of novel medicinal compounds, particularly in the field of drug design and discovery, suggesting a potential role for this compound in similar applications (Pasunooti et al., 2015).
Insecticidal and Herbicidal Applications
- Structurally related compounds have shown insecticidal and herbicidal properties, indicating potential for this compound in agricultural applications (Yu et al., 2009).
properties
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O3/c1-9-7-11(19-22-9)8-18-16(21)14-10(2)23-20-15(14)12-5-3-4-6-13(12)17/h3-7H,8H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIDDSZOBUFSPJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CNC(=O)C2=C(ON=C2C3=CC=CC=C3Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorophenyl)-5-methyl-N-((5-methylisoxazol-3-yl)methyl)isoxazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

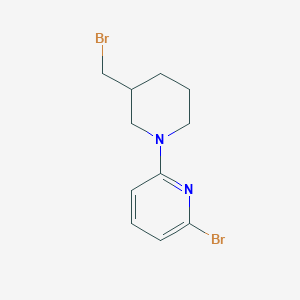
![2-((6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(3-nitrophenyl)ethanone](/img/structure/B2498373.png)
![2-Chloro-1-[1-(2,2,2-trifluoroacetyl)-1,4-diazaspiro[5.5]undecan-4-yl]propan-1-one](/img/structure/B2498374.png)

![N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2498376.png)
![4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazole](/img/structure/B2498378.png)

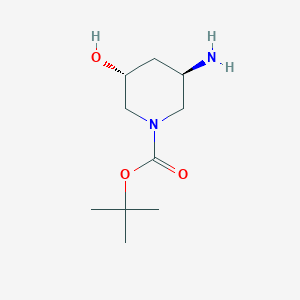


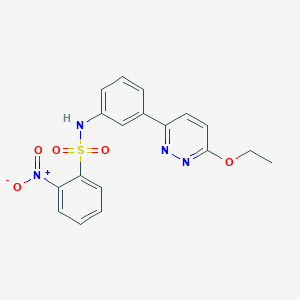
![2-[(4-{[(Tert-butoxy)carbonyl]amino}butyl)sulfanyl]acetic acid](/img/structure/B2498389.png)
![1-Amino-5-(4-methylphenyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carbonitrile](/img/structure/B2498390.png)
